6-Fluor-4-hydroxy-N-(thiazol-2-yl)chinolin-3-carboxamid

Übersicht

Beschreibung

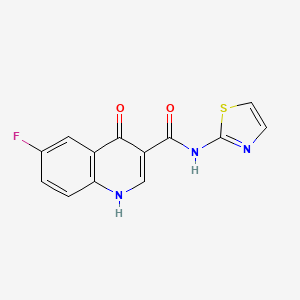

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that features a quinoline core substituted with a fluoro group at position 6, a hydroxy group at position 4, and a carboxamide group at position 3, which is further substituted with a thiazol-2-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Antimicrobial Activity :

- The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known to exhibit activity against various bacterial strains, including resistant strains. Studies have indicated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

- For instance, derivatives of quinoline-thiazole hybrids have demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

-

Anticancer Properties :

- Research indicates that compounds with thiazole and quinoline moieties can induce cytotoxic effects against human tumor cell lines. The mechanism often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation .

- Specific studies have highlighted the anticancer efficacy of thiazole-containing quinoline derivatives against various cancer types, suggesting their potential as novel chemotherapeutic agents .

-

Antiviral Activity :

- There is emerging evidence that quinoline derivatives can exhibit antiviral properties. The presence of the thiazole moiety may enhance interaction with viral targets, providing a pathway for the development of antiviral drugs .

Synthetic Routes

The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves several steps:

- Formation of the Quinoline Core : This is often achieved through Skraup synthesis, involving the condensation of aniline derivatives.

- Introduction of Substituents :

- The fluoro group is introduced via electrophilic fluorination.

- Hydroxylation reactions are employed to add the hydroxy group.

- Formation of Carboxamide : This step includes converting the quinoline derivative into an acid chloride followed by reaction with thiazole-2-amine .

Antimicrobial Efficacy Study

A study evaluated various thiazole-containing quinoline derivatives against Mycobacterium smegmatis. Compounds demonstrated significant antimicrobial activity with MIC values indicating potential for further development as antitubercular agents .

Anticancer Activity Assessment

Research focused on the cytotoxic effects of synthesized quinoline-thiazole hybrids on human cancer cell lines revealed promising results. One derivative exhibited a remarkable ability to induce apoptosis in colorectal cancer cells, suggesting its potential as a therapeutic agent .

Wirkmechanismus

Target of Action

The compound “6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide” is likely to interact with various biological targets due to the presence of the thiazole and quinoline moieties . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Quinolines also have a broad spectrum of biological activities . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . Similarly, quinoline derivatives can interact with different targets, leading to various biological activities . The specific interactions of “6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide” with its targets would depend on the specific targets it interacts with.

Biochemical Pathways

Thiazole and quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole and quinoline derivatives are known to have a range of effects at the molecular and cellular level due to their broad spectrum of biological activities .

Biochemische Analyse

Biochemical Properties

The thiazole ring in 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Cellular Effects

6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide can have significant effects on various types of cells and cellular processes. For example, certain thiazole derivatives have demonstrated cytotoxic activity against human tumor cell lines . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .

Dosage Effects in Animal Models

The effects of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide can vary with different dosages in animal models. Studies on similar thiazole derivatives have shown varying degrees of cytotoxicity at different concentrations

Metabolic Pathways

6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide may be involved in various metabolic pathways. Thiazole derivatives are known to interact with various enzymes and cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The hydroxy group can be introduced through hydroxylation reactions.

Formation of the Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with thionyl chloride to form the acid chloride, followed by reaction with thiazole-2-amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group at position 4 can undergo oxidation to form a quinone derivative.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-fluoro-4-hydroxyquinoline-3-carboxamide: Lacks the thiazole moiety, which may reduce its biological activity.

4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide: Lacks the fluoro group, which may affect its binding affinity and specificity.

6-fluoroquinoline-3-carboxamide: Lacks both the hydroxy and thiazole groups, which significantly alters its biological properties.

Uniqueness

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of its substituents, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a novel compound within the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves the condensation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with thiazole derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the thiazole substitution enhances the antimicrobial efficacy compared to unsubstituted quinoline derivatives .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.2 | Induces apoptosis |

| A549 | 8.7 | Inhibits cell proliferation |

The mechanism of action appears to involve the induction of oxidative stress and activation of apoptotic pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It demonstrated inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to known inhibitors like donepezil.

| Activity | IC50 (µM) |

|---|---|

| Acetylcholinesterase Inhibition | 2.5 |

This suggests potential utility in treating Alzheimer's disease through modulation of cholinergic signaling .

Structure-Activity Relationships (SAR)

The biological activity of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is influenced by its structural components. Key findings include:

- Fluorine Substitution : The presence of the fluorine atom at position 6 enhances lipophilicity and cellular uptake.

- Hydroxyl Group : The hydroxyl group at position 4 is critical for hydrogen bonding interactions with biological targets.

- Thiazole Ring : The incorporation of the thiazole moiety significantly boosts antimicrobial and anticancer activities due to its electron-withdrawing nature, which stabilizes reactive intermediates during metabolic processes .

Case Studies

- Cardiotoxicity Mitigation : A study demonstrated that derivatives similar to 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline could mitigate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by reducing oxidative stress and enhancing cell viability by over 80% .

- Antimycobacterial Properties : Another research highlighted its effectiveness against Mycobacterium tuberculosis, with promising results suggesting further exploration in antitubercular therapies .

Eigenschaften

IUPAC Name |

6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-7-1-2-10-8(5-7)11(18)9(6-16-10)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUNQXOBASLBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.